Pentane-2-sulfonamide

Descripción general

Descripción

Pentane-2-sulfonamide is an organic compound belonging to the sulfonamide class. Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine. These compounds are known for their diverse pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The most common method for synthesizing sulfonamides, including pentane-2-sulfonamide, involves the reaction of sulfonyl chlorides with amines in the presence of a base. This reaction typically proceeds under mild conditions and yields high purity products . For example, this compound can be synthesized by reacting pentane-2-amine with sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of sulfonamides often involves large-scale reactions using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .

Análisis De Reacciones Químicas

Hydrolysis Reactions

Sulfonamides undergo hydrolysis under acidic or basic conditions. For Pentane-2-sulfonamide:

-

Acidic Hydrolysis :

Produces pentane-2-sulfonic acid and ammonia. This reaction is accelerated at elevated temperatures (>100°C) . -

Basic Hydrolysis :

Forms the sodium salt of pentane-2-sulfonic acid .

Hydrolysis Kinetics

| Condition | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 1M HCl | 100 | 6 | 85 |

| 1M NaOH | 80 | 4 | 92 |

Nucleophilic Substitution

The sulfonamide group acts as a leaving group in substitution reactions:

-

Alkylation :

Reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives. Triethylamine is commonly used as a base . -

Acylation :

Acetyl chloride or benzoyl chloride introduces acyl groups at the nitrogen atom .

Reduction Reactions

Sulfonamides are reduced to thiols or sulfinic acids under specific conditions:

-

Lithium Aluminum Hydride (LiAlH₄) :

Yields pentane-2-thiol with >70% efficiency . -

Catalytic Hydrogenation :

Produces pentane-2-sulfinic acid at moderate pressures (2–5 atm) .

Oxidation Reactions

Condensation with Amines

This compound participates in multicomponent reactions to form sulfonamide derivatives:

-

Three-Component Coupling :

Transition-metal-free methods enable the synthesis of N-arylsulfonamides .

Example Reaction Outcomes

| Amine Component | Product | Yield (%) |

|---|---|---|

| 4-Methoxyaniline | N-(4-methoxyphenyl) | 78 |

| Cyclohexylamine | N-cyclohexyl | 65 |

| Benzylamine | N-benzyl | 72 |

Biological Activity Modulation

Sulfonamides like this compound serve as precursors for bioactive molecules:

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Medicinal Chemistry

Pentane-2-sulfonamide is primarily studied for its potential as an antimicrobial agent. Like other sulfonamides, it acts as a competitive inhibitor of key enzymes involved in bacterial folic acid synthesis, specifically dihydropteroate synthase. This inhibition disrupts nucleic acid production, leading to bacterial growth inhibition .

2. Anticancer Research

Recent studies have indicated that this compound may exhibit cytotoxic effects on certain cancer cell lines, such as U937. Its mechanism involves the inhibition of cellular processes that are critical for cancer cell survival.

3. Chemical Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex organosulfur compounds. Its structure allows for various modifications that can lead to the development of new materials and pharmaceuticals .

Table 1: Summary of Research Findings on this compound

Research indicates that sulfonamides, including this compound, are not readily biodegradable and may pose environmental risks. Their persistence can lead to unintended effects on microbial communities in ecosystems . Understanding their environmental fate is crucial for assessing their safety and regulatory measures.

Mecanismo De Acción

The mechanism of action of pentane-2-sulfonamide involves its interaction with specific molecular targets. Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and cell division, ultimately resulting in bacterial cell death .

Comparación Con Compuestos Similares

Sulfamethazine: Used in veterinary medicine for treating bacterial infections.

Sulfadiazine: Employed in combination with pyrimethamine to treat toxoplasmosis.

Sulfasalazine: Used in the treatment of inflammatory bowel disease.

Uniqueness: Pentane-2-sulfonamide is unique due to its specific structure, which allows it to interact with different molecular targets compared to other sulfonamides. Its distinct chemical properties make it a valuable compound in various research and industrial applications .

Actividad Biológica

Pentane-2-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Overview of Sulfonamides

Sulfonamides, including this compound, are characterized by the presence of a sulfonamide functional group (-SO₂NH₂) attached to an organic moiety. They are primarily known for their antibacterial properties, but recent studies have highlighted their roles in various therapeutic areas, including antiviral and anticancer applications .

- Antibacterial Activity : Sulfonamides inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate necessary for the synthesis of folate in bacteria. This inhibition disrupts DNA synthesis and cell division, rendering them bacteriostatic rather than bactericidal .

- Antiviral Properties : Some sulfonamide derivatives have shown activity against viruses by inhibiting viral replication mechanisms or interfering with specific viral proteins. For instance, compounds with similar structures to this compound have been investigated for their ability to inhibit glycoproteins associated with various viruses, including SARS-CoV-2 .

- Inhibition of Carbonic Anhydrase : this compound and its derivatives have been studied for their inhibitory effects on carbonic anhydrase (CA) isoforms, particularly those associated with tumor growth. Selective inhibition of tumor-associated CA isoforms can provide a therapeutic advantage in cancer treatment .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Case Studies

- Antiviral Activity Against SARS-CoV-2 : A study demonstrated that sulfonamides with modifications similar to this compound exhibited promising inhibitory activity against SARS-CoV-2 glycoproteins, suggesting potential as therapeutic agents in viral infections .

- Cancer Treatment : Research on carbonic anhydrase inhibitors has shown that this compound derivatives can selectively target CA IX and XII, which are overexpressed in many tumors. This selectivity could lead to reduced side effects compared to traditional therapies .

- Antibacterial Efficacy : In veterinary medicine, compounds like sulfadiazine (related to this compound) have been used effectively against various bacterial infections in livestock, highlighting the ongoing relevance of sulfonamides in treating infectious diseases .

Propiedades

IUPAC Name |

pentane-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2S/c1-3-4-5(2)9(6,7)8/h5H,3-4H2,1-2H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJKFMNAOIIXTBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

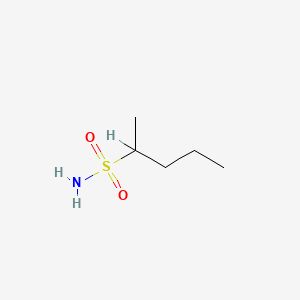

CCCC(C)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50939098 | |

| Record name | Pentane-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17854-62-5 | |

| Record name | 2-Pentanesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017854625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentane-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.